Ethyl trans-4-hydroxypyrrolidine-3-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC18787527
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO3 |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
| Standard InChI Key | NSMMWYHDNYTZAD-KGZKBUQUSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CNC[C@H]1O.Cl |
| Canonical SMILES | CCOC(=O)C1CNCC1O.Cl |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
Ethyl trans-4-hydroxypyrrolidine-3-carboxylate hydrochloride belongs to the pyrrolidine family, a saturated heterocycle with a secondary amine. The trans configuration of the hydroxyl (-OH) and ester (-COOEt) groups at positions 4 and 3 creates a rigid spatial arrangement, influencing its interactions in chiral environments. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, improving aqueous solubility for laboratory and industrial use .
Table 1: Key Molecular Data
Stereochemical Significance
The -trans stereochemistry is critical for its role in asymmetric synthesis. This configuration enables selective interactions with enzymes and chiral catalysts, facilitating the production of enantiopure pharmaceuticals . Computational studies suggest that the hydroxyl group’s axial position stabilizes hydrogen-bonding networks, enhancing its utility in supramolecular chemistry.
Synthesis and Preparation Strategies
Enzymatic Resolution Methods
A groundbreaking synthesis route, described in CA2568836C, employs lipase-catalyzed enantioselective hydrolysis of racemic pyrrolidinone precursors . This method avoids chromatographic purification, favoring scalable and cost-effective production:
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Substrate Preparation: Racemic 3,4-trans-disubstituted pyrrolidinone derivatives (e.g., benzyl-protected intermediates) are synthesized from glycine ethyl ester.
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Enzymatic Hydrolysis: Lipases selectively hydrolyze one enantiomer, yielding - or -hydroxymethylpyrrolidine precursors with >98% enantiomeric excess (ee) .
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Purification Steps |
|---|---|---|---|
| Enzymatic Resolution | 85–92 | 98–99 | Crystallization |
| Traditional Chemical | 60–75 | 80–90 | Chromatography |
Chemical Synthesis Alternatives
Classical approaches involve ring-closing metathesis or cyclization of amino alcohols, but these often require hazardous reagents (e.g., phosgene) and generate racemic mixtures. The enzymatic method’s superiority lies in its green chemistry profile and scalability .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water () and polar aprotic solvents (e.g., DMSO, ethanol) . The crystalline form remains stable under ambient conditions for >24 months but degrades above 150°C, releasing HCl gas.
Spectroscopic Characterization
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(DO): δ 4.25 (q, , 2H, -COOCHCH), 3.98 (m, 1H, C4-OH), 3.45 (dd, , 1H, C3-CH), 2.90–3.10 (m, 4H, pyrrolidine ring) .
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IR (KBr): 3400 cm (O-H stretch), 1725 cm (ester C=O), 1600 cm (N-H bend).
Applications in Organic Synthesis
Chiral Building Block
The compound’s rigid trans configuration makes it a precursor for:
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PNP Inhibitors: Key intermediates in purine nucleoside phosphorylase inhibitors, which target T-cell malignancies .
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Peptidomimetics: The pyrrolidine ring mimics proline’s conformation in bioactive peptides, enabling drug design.
Derivatization Reactions
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Ester Hydrolysis: Treatment with aqueous NaOH yields trans-4-hydroxypyrrolidine-3-carboxylic acid, a ligand for asymmetric catalysis.
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N-Alkylation: Quaternization of the amine produces cationic surfactants with antimicrobial properties .
Role in Medicinal Chemistry
Pharmacophore Development
The hydroxyl and ester groups serve as hydrogen-bond donors and acceptors, enhancing binding to targets like proteases and kinases. Preclinical studies highlight its utility in:
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Antiviral Agents: Analogues inhibit viral polymerases by mimicking ribose moieties .
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Neuroprotective Drugs: Pyrrolidine derivatives modulate NMDA receptors, mitigating excitotoxicity in stroke models.
Comparative Analysis with Analogous Compounds
Versus Cis Isomers
The trans isomer’s staggered conformation reduces steric hindrance, accelerating nucleophilic substitutions compared to the cis form. For example, trans-4-hydroxypyrrolidine-3-carboxylate reacts 3× faster with benzyl bromide in DMF .
Versus Non-Halogenated Salts
The hydrochloride salt’s solubility in biological buffers () is 5× higher than the free base, favoring in vitro assays .
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